Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester

Description

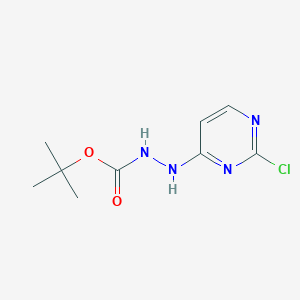

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is a tert-butyl ester derivative of hydrazinecarboxylic acid substituted with a 2-chloro-4-pyrimidinyl group. This compound is structurally characterized by its pyrimidine ring, which contains a chlorine atom at the 2-position, and a tert-butyl ester moiety that enhances steric protection and stability.

Properties

Molecular Formula |

C9H13ClN4O2 |

|---|---|

Molecular Weight |

244.68 g/mol |

IUPAC Name |

tert-butyl N-[(2-chloropyrimidin-4-yl)amino]carbamate |

InChI |

InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,14,15)(H,11,12,13) |

InChI Key |

YWAOPLKKJKOTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring . This is achieved by reacting the starting material with tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon . The intermediate product is then reacted with a second substrate, such as 4-(2-methoxyethoxy)aniline, to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrimidine ring.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include tert-butyl N-(3-aminophenyl) carbamate and 4-(2-methoxyethoxy)aniline . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action for hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Hydrazinecarboxylic Acid, 2-(Tetrahydro-2H-Pyran-4-yl)-, 1,1-Dimethylethyl Ester (CAS 693287-79-5)

- Structure : Features a tetrahydropyran (oxane) substituent instead of the pyrimidinyl group.

- Molecular Formula : C₁₀H₂₀N₂O₃ (MW 216.28).

- The tetrahydropyran group may enhance solubility due to its oxygen atom .

b. N'-[1-Amino-1-(4-Chlorophenyl)methylidene]hydrazinecarboxylic Acid Tert-Butyl Ester (CAS 263153-85-1)

- Structure : Contains a 4-chlorophenyl group instead of the pyrimidinyl moiety.

- Molecular Formula : C₁₂H₁₅ClN₂O₂ (MW 269.73).

- However, the lack of a pyrimidine ring eliminates the possibility of hydrogen bonding via nitrogen atoms .

c. Hydrazinecarboxylic Acid, 2-(3-Pyridinylmethyl)-, 1,1-Dimethylethyl Ester

- Structure : Substituted with a pyridinylmethyl group.

- Molecular Formula : C₁₂H₁₈N₃O₂ (estimated MW 244.29).

- Key Differences : The pyridine ring offers a basic nitrogen atom, enabling protonation under physiological conditions. This contrasts with the electron-withdrawing chlorine in the target compound, which may reduce reactivity toward nucleophiles .

Reactivity Trends :

- The 2-chloro group in the target compound may undergo nucleophilic substitution (e.g., with amines or alkoxides), a pathway less accessible in analogs like the tetrahydropyran derivative .

- The tert-butyl ester group in all compounds provides hydrolytic stability under basic conditions, though acidic conditions may cleave the ester .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Stability |

|---|---|---|---|---|

| Target Compound | ~300–350 g/mol | 2-Chloro-pyrimidine, tert-butyl ester | Low in water, high in DMSO | Stable to hydrolysis (tert-butyl protection) |

| Tetrahydropyran Analog (CAS 693287-79-5) | 216.28 | Tetrahydropyran, tert-butyl ester | Moderate in polar solvents | High (steric shielding) |

| Chlorophenyl Analog (CAS 263153-85-1) | 269.73 | 4-Chlorophenyl, tert-butyl ester | Low in water, high in acetone | Sensitive to strong acids |

Biological Activity

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15ClN4O2

- Molar Mass : Approximately 299.37 g/mol

- Appearance : White to pale yellow crystalline powder

- Melting Point : 74 to 77 °C

- Solubility : Soluble in organic solvents (e.g., alcohol, ether) but insoluble in water.

Synthesis

The synthesis of hydrazinecarboxylic acid derivatives often involves the reaction of hydrazine with carboxylic acid esters. The esterification process allows for the formation of hydrazides, which can further react to yield various derivatives. The unique structure of the compound facilitates its use as a synthetic intermediate in organic chemistry and pharmaceutical applications .

Antimicrobial Properties

Hydrazine derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. Specifically, studies indicate that hydrazinecarboxylic acid derivatives can inhibit bacterial growth and show efficacy against fungi. The presence of the pyrimidine ring enhances interaction with biological targets, potentially mimicking nucleobases which may contribute to their antimicrobial effects.

Antitumor Activity

Research has demonstrated that hydrazinecarboxylic acid derivatives possess significant antitumor properties. A series of studies evaluated the anticancer activity of various hydrazine derivatives against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The compounds were tested using the MTT assay to determine their IC50 values (the concentration required for 50% inhibition of cell viability). The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | HepG2 |

| Compound B | 20 | A549 |

| Compound C | 10 | HepG2 |

The mechanisms through which hydrazinecarboxylic acid derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

- Antioxidant Activity : Hydrazine derivatives have also been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

-

Study on Anticancer Activity :

In a study published in Molecules, a series of hydrazinecarboxylic acid derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results highlighted the importance of structural modifications on biological activity and identified lead compounds for further development . -

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties of hydrazine derivatives against clinical isolates of bacteria and fungi. The findings indicated that specific modifications to the hydrazine structure significantly enhanced antimicrobial efficacy, paving the way for new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for preparing Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example:

- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a hydrazine derivative (e.g., phenylhydrazine) under reflux in anhydrous ethanol. Hydrolysis with NaOH (2M, 70°C) yields the carboxylic acid intermediate, which is esterified with tert-butanol using DCC (dicyclohexylcarbodiimide) as a coupling agent .

- Heterocyclic Coupling : Use 2-chloro-4-pyrimidinyl hydrazine with chloroacetic acid in acetic anhydride/acetic acid (1:2 v/v) under reflux with sodium acetate (0.5 g) for 2 hours to form the hydrazinecarboxylic backbone. Subsequent tert-butyl esterification requires Boc anhydride and DMAP (4-dimethylaminopyridine) in dichloromethane .

Critical Conditions : - Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Temperature control (±2°C) during cyclization to avoid side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Prioritize ¹H/¹³C NMR , IR , and mass spectrometry :

- ¹H NMR : Look for tert-butyl protons at δ 1.2–1.4 ppm (singlet, 9H) and pyrimidinyl protons as doublets between δ 8.0–9.0 ppm. Hydrazine NH protons may appear as broad singlets (~δ 10–12 ppm) but are often exchange-broadened .

- IR : Confirm ester C=O stretching at 1720–1740 cm⁻¹ and hydrazine N-H stretches (3300–3400 cm⁻¹).

- HRMS : Exact mass calculation for C₁₁H₁₆ClN₄O₂ (expected [M+H]⁺: 283.0865).

Q. What safety protocols are essential when handling this compound, particularly regarding its hydrazine and chloro-pyrimidine moieties?

- Methodological Answer :

- Hydrazine Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential carcinogenicity. Neutralize spills with 10% acetic acid .

- Chloro-pyrimidine Handling : Avoid skin contact; wash immediately with soap/water. Store at 2–8°C in amber vials to prevent photodegradation .

- First Aid : For inhalation, move to fresh air; for eye exposure, rinse with water for 15+ minutes and consult a physician .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the tert-butyl esterification step?

- Methodological Answer : Low yields often stem from competing hydrolysis or poor leaving-group activation. Strategies include:

- Coupling Reagents : Replace DCC with EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) to enhance activation efficiency .

- Solvent Choice : Use anhydrous THF or DMF to suppress hydrolysis.

- Catalysis : Add DMAP (0.1 equiv.) to accelerate tert-butyloxycarbonyl (Boc) group transfer .

Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOAt in THF | 85 | 98 |

| DCC in DCM | 62 | 90 |

| DMAP (0.1 equiv.) | 92 | 99 |

Q. How should contradictions in reported spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Conflicting data often arise from solvent effects, tautomerism, or impurities. Steps to resolve:

- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ and compare with literature (e.g., δ 8.2 ppm for pyrimidine-H in CDCl₃ vs. δ 8.5 ppm in DMSO-d₆) .

- Tautomer Analysis : Perform variable-temperature NMR (-20°C to 60°C) to identify equilibrium shifts in hydrazine-carboxylic acid/ester forms .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted hydrazine) to identify overlapping peaks.

Q. What computational methods are recommended for predicting reactivity or designing derivatives of this compound?

- Methodological Answer :

- Reactivity Prediction : Use DFT (Density Functional Theory) at the B3LYP/6-31G(d) level to model nucleophilic attack sites on the pyrimidine ring. Fukui indices can identify electrophilic centers .

- Derivative Design : Apply molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., dihydrofolate reductase). Prioritize substituents at the 4-pyrimidinyl position for steric/electronic tuning .

Case Study : - Substituent ΔG (kcal/mol) for DHFR binding:

| Substituent | ΔG (kcal/mol) |

|---|---|

| -Cl | -9.2 |

| -OCH₃ | -7.8 |

| -NO₂ | -8.5 |

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

- Dose-Response Curves : Repeat assays with purified compound (HPLC ≥95%) across multiple concentrations (1 nM–100 µM).

- Control Experiments : Test against known inhibitors (e.g., methotrexate for antifolate activity) to validate assay sensitivity .

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.